molecular formula C19H18O7 B583987 Eupatorin-d3 5-Methyl Ether CAS No. 1346599-39-0

Eupatorin-d3 5-Methyl Ether

Cat. No. B583987
CAS RN: 1346599-39-0
M. Wt: 361.364
InChI Key: LYLDPYNWDVVPIQ-FIBGUPNXSA-N
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Description

Eupatorin-d3 5-Methyl Ether is a biochemical used for proteomics research . It has a molecular formula of C19H15D3O7 and a molecular weight of 361.36 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H15D3O7 . The exact structural diagram is not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 361.36 and a molecular formula of C19H15D3O7 . Additional physical and chemical properties are not provided in the search results.

Safety and Hazards

Eupatorin-d3 5-Methyl Ether is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not provided in the search results.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Eupatorin-d3 5-Methyl Ether involves the conversion of 5,7-dihydroxy-6-methoxyflavone-3-carboxylic acid to Eupatorin-d3 5-Methyl Ether via several steps.", "Starting Materials": [ "5,7-dihydroxy-6-methoxyflavone-3-carboxylic acid", "Sodium hydroxide", "Methyl iodide", "Potassium carbonate", "Palladium on carbon", "Deuterium oxide" ], "Reaction": [ "Convert 5,7-dihydroxy-6-methoxyflavone-3-carboxylic acid to its methyl ester using methanol and sulfuric acid.", "React the methyl ester with sodium hydroxide to obtain the corresponding carboxylate salt.", "Treat the carboxylate salt with methyl iodide and potassium carbonate to obtain the corresponding methyl ether.", "Hydrogenate the methyl ether using palladium on carbon in deuterium oxide to obtain Eupatorin-d3 5-Methyl Ether." ] }

CAS RN

1346599-39-0

Molecular Formula

C19H18O7

Molecular Weight

361.364

IUPAC Name

2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-5,6,7-trimethoxychromen-4-one

InChI

InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3/i1D3

InChI Key

LYLDPYNWDVVPIQ-FIBGUPNXSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O

synonyms

2-[3-Hydroxy-4-(methoxy-d3)phenyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one;  3’-Hydroxy-4’,5,6,7-tetramethoxyflavone-d3;  3’-Hydroxy-5,6,7,4’-_x000B_tetramethoxyflavone-d3;  DR 33-d3; 

Origin of Product

United States

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